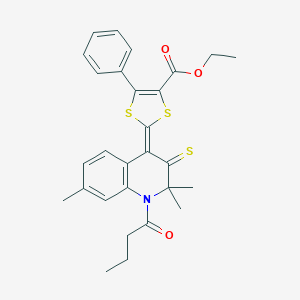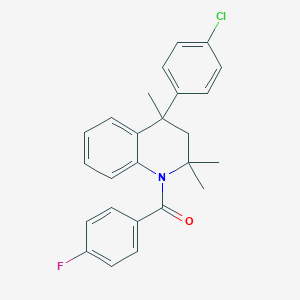![molecular formula C35H36ClNO5 B408708 2-Methylpropyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B408708.png)
2-Methylpropyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions.
Introduction of Substituents: The benzyloxy and methoxy groups are introduced via nucleophilic substitution reactions, while the chlorophenyl group is added through a Friedel-Crafts acylation.
Esterification: The final step involves the esterification of the carboxylic acid group with isobutyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration can be carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its quinoline core.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting neurological pathways.
Biological Probes: It can be used in the design of probes for studying biological systems.
Industry
Polymer Production: The compound can be used as a monomer or additive in the production of specialized polymers.
Coatings: Its chemical stability makes it suitable for use in high-performance coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors involved in neurological pathways. The quinoline core can intercalate with DNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and have similar biological activities.
Benzoic Acid Derivatives: Compounds such as benzocaine and benzoic acid share structural similarities and have related chemical properties.
Uniqueness
The combination of the quinoline core with the benzyloxy, methoxy, and chlorophenyl groups makes this compound unique
Properties
Molecular Formula |
C35H36ClNO5 |
|---|---|
Molecular Weight |
586.1g/mol |
IUPAC Name |
2-methylpropyl 7-(4-chlorophenyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C35H36ClNO5/c1-21(2)19-42-35(39)32-22(3)37-28-16-26(24-10-13-27(36)14-11-24)17-29(38)34(28)33(32)25-12-15-30(31(18-25)40-4)41-20-23-8-6-5-7-9-23/h5-15,18,21,26,33,37H,16-17,19-20H2,1-4H3 |
InChI Key |
VASDZXMKSPFRGD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)OCC(C)C |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-cyclohexylpropanoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B408626.png)
![4-(4-Chlorophenyl)-1-[3-(3,4-dimethoxyphenyl)acryloyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B408627.png)
![3-Cyclohexyl-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B408630.png)
![4,5-DIMETHYL 2-[1-(3-CYCLOHEXYLPROPANOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408632.png)
methanone](/img/structure/B408634.png)
![4,5-DIMETHYL 2-[1-(3-CYCLOHEXYLPROPANOYL)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408635.png)

![[2,2,4-Trimethyl-1-(4-phenylbenzoyl)quinolin-6-yl] 4-phenylbenzoate](/img/structure/B408638.png)
![3-Cyclohexyl-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B408639.png)

![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B408642.png)
![5-(2,4-dichlorobenzoyl)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B408646.png)

![5-(2,4-dichlorobenzoyl)-6-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B408648.png)
